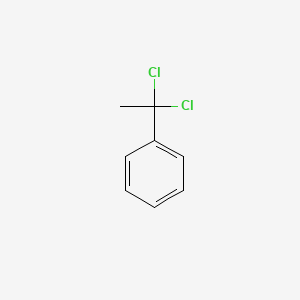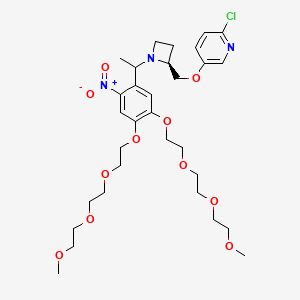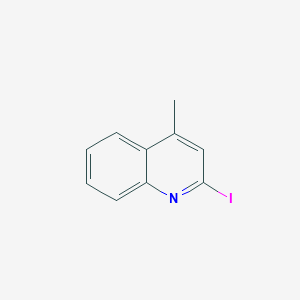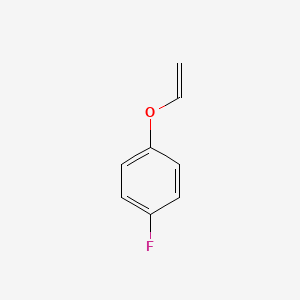
Selenetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenetane is a four-membered ring compound containing selenium. It is part of a broader class of selenium-containing heterocycles, which are relatively rare compared to their sulfur analogs, thietanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selenetane can be synthesized through several methods. One common approach involves the thermal cycloaddition of vinyl ethers to transition-metal-coordinated selenoaldehydes . Another method includes the use of rhenium carbonyl complexes of 3,3-dimethylthis compound as catalysts . Additionally, the synthesis of mesocyclic polyselenacycloalkanes, such as 1,5,9-triselenacyclododecane, has been achieved using these catalysts .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s sensitivity and the need for precise reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Selenetane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 3,3-dimethylthis compound has been studied extensively .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
Selenetane has several scientific research applications:
Biology: The compound’s unique properties make it a subject of interest in biochemical studies, including enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which selenetane exerts its effects involves its interaction with various molecular targets and pathways. For instance, this compound can act as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparaison Avec Des Composés Similaires
Thietane: A sulfur analog of selenetane, thietane is more extensively studied and has a broader range of applications.
Oxetane: An oxygen analog, oxetane is known for its use in pharmaceuticals and materials science.
Telluratane: A tellurium analog, telluratane is less common but shares some chemical properties with this compound.
Uniqueness of this compound: this compound’s uniqueness lies in its selenium atom, which imparts distinct chemical properties compared to its sulfur, oxygen, and tellurium analogs. These properties include higher reactivity and the ability to form stable complexes with transition metals, making this compound a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
287-28-5 |
|---|---|
Formule moléculaire |
C3H6Se |
Poids moléculaire |
121.05 g/mol |
Nom IUPAC |
selenetane |
InChI |
InChI=1S/C3H6Se/c1-2-4-3-1/h1-3H2 |
Clé InChI |
DXXRZJJTOQMGQF-UHFFFAOYSA-N |
SMILES canonique |
C1C[Se]C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)

![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)


![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)

![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)

![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)
